molecular formula C7H15Cl B1620436 2-Chloro-2,3,3-trimethylbutane CAS No. 918-07-0

2-Chloro-2,3,3-trimethylbutane

Cat. No.: B1620436
CAS No.: 918-07-0
M. Wt: 134.65 g/mol
InChI Key: IFMWWVGVDOTBNN-UHFFFAOYSA-N
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Description

Context of Tertiary Alkyl Halides in Reaction Studies

Tertiary alkyl halides, which feature a halogen atom attached to a tertiary carbon, are archetypal substrates for studying unimolecular reactions, namely the S(_N)1 (substitution nucleophilic unimolecular) and E1 (elimination unimolecular) pathways. pdx.eduwikipedia.org The defining characteristic of these reactions is the formation of a carbocation intermediate in the rate-determining step. msu.edursc.org

The structure of tertiary alkyl halides inherently favors this mechanism for several reasons:

Carbocation Stability: The tertiary carbocation formed upon departure of the leaving group is stabilized by the inductive effect and hyperconjugation from the three alkyl groups attached to the positively charged carbon. msu.eduquora.com This stability lowers the activation energy for the ionization step, making the S(_N)1/E1 pathway energetically favorable. libretexts.org

Steric Hindrance: The bulky alkyl groups surrounding the reactive center sterically hinder the backside attack required for a bimolecular (S(_N)2) reaction. pdx.edumsu.edu This steric impediment effectively shuts down the S(_N)2 pathway, leaving the S(_N)1 mechanism as the predominant substitution route. quora.comegyankosh.ac.in

Consequently, tertiary alkyl halides like tert-butyl chloride are classic examples used in organic chemistry to demonstrate S(_N)1 reactions. rsc.orgwikipedia.org They provide a clean system for studying the kinetics and stereochemistry of unimolecular processes, as competing bimolecular reactions are largely suppressed. pdx.eduwikipedia.org When subjected to a base, these substrates also readily undergo E1 or E2 elimination, depending on the base strength and reaction conditions. wikipedia.orgmsu.edu

Overview of 2-Chloro-2,3,3-trimethylbutane's Structural Features Relevant to Reactivity

This compound, also known as tert-triptanyl chloride, is a particularly noteworthy highly branched tertiary alkyl halide. pinpools.com Its structure is unique due to the presence of a tert-butyl group adjacent to the carbon atom bearing the chlorine. This arrangement results in extreme steric congestion, which profoundly influences its reactivity.

The key structural features include:

A tertiary carbon atom bonded to the chlorine atom, predisposing it to reactions involving carbocation intermediates. pdx.edunih.gov

A neighboring quaternary carbon atom that is part of a bulky tert-butyl group. This feature dramatically increases the steric hindrance around the reaction center, even more so than in a standard tert-butyl halide.

This high degree of steric hindrance makes S(_N)2 reactions virtually impossible. The primary reaction pathways available to this molecule are unimolecular substitution (S(_N)1) and elimination (E1 and E2). In elimination reactions, the choice of base is critical. A strong, non-bulky base will favor the formation of the more substituted alkene (Zaitsev's rule), while a bulky base, such as potassium tert-butoxide, will preferentially form the less substituted alkene (Hofmann product) due to steric hindrance. msu.eduhmhco.com Specifically, the reaction of this compound with a base leads to the formation of 2,3,3-trimethyl-1-butene (B165516) as the major elimination product. solubilityofthings.com

Table 1: Physical and Chemical Properties of this compound

Property Value
IUPAC Name This compound
CAS Number 918-07-0
Molecular Formula C₇H₁₅Cl
Molecular Weight 134.65 g/mol
Boiling Point 123.7 °C at 760 mmHg
Density 0.865 g/cm³
Flash Point 24.3 °C

Data sourced from pinpools.comnih.govchemsrc.comnist.gov

Research Trajectories for Highly Branched Haloalkanes

Research involving highly branched haloalkanes like this compound continues to be an active area of investigation in organic chemistry. Current and future research trajectories focus on several key areas:

Mechanistic Studies: These compounds serve as ideal models for exploring the finer details of solvolysis reactions, carbocation rearrangements, and the competition between substitution and elimination pathways. mdpi.comresearchgate.net The extreme steric hindrance allows researchers to probe the limits of certain reaction types and to study the influence of solvent effects on reaction rates and product distributions. mdpi.com

Synthesis of Novel Compounds: Highly branched haloalkanes are precursors to other sterically demanding molecules. google.com For instance, the elimination product, 2,3,3-trimethyl-1-butene, is a useful building block in organic synthesis. solubilityofthings.comchemicalbook.comcymitquimica.com The parent alkane, 2,2,3-trimethylbutane (B165475) (triptane), is a high-octane fuel component, and understanding the reactions of its halogenated derivatives can inform synthetic routes. chemicalbook.com

Computational Chemistry: The rigid and defined structures of these molecules make them excellent subjects for computational modeling. Theoretical studies can provide insights into transition state geometries, reaction energetics, and the fundamental nature of steric and electronic effects, complementing experimental findings.

The study of highly branched haloalkanes, with this compound as a prime example, remains fundamental to advancing the understanding of organic reaction mechanisms and for the development of new synthetic methodologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-2,3,3-trimethylbutane
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InChI

InChI=1S/C7H15Cl/c1-6(2,3)7(4,5)8/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IFMWWVGVDOTBNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H15Cl
Source PubChem
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DSSTOX Substance ID

DTXSID50238699
Record name 2-Chloro-2,3,3-trimethylbutane
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Molecular Weight

134.65 g/mol
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CAS No.

918-07-0
Record name 2-Chloro-2,3,3-trimethylbutane
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Record name 2-Chloro-2,3,3-trimethylbutane
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Record name Butane,3,3-trimethyl-
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Record name 2-Chloro-2,3,3-trimethylbutane
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Record name 2-chloro-2,3,3-trimethylbutane
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Record name 2-CHLORO-2,3,3-TRIMETHYLBUTANE
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Synthetic Pathways and Methodological Advancements for 2 Chloro 2,3,3 Trimethylbutane

Historical and Contemporary Synthesis Strategies

The preparation of 2-chloro-2,3,3-trimethylbutane is primarily achieved through the conversion of a corresponding tertiary alcohol. The choice of the specific alcohol precursor is critical to prevent unwanted side reactions and ensure the formation of the desired product.

Synthesis from Alcohol Precursors (e.g., Pinacolyl Alcohol, 2,3,3-trimethyl-2-butanol)

The most direct and historically significant method for synthesizing this compound involves the reaction of 2,3,3-trimethyl-2-butanol (B1595699) with a hydrogen halide. google.com This tertiary alcohol serves as the ideal precursor due to its carbon skeleton matching that of the target molecule. The synthesis of the precursor alcohol itself, 2,3,3-trimethyl-2-butanol (also known as triptanol), can be accomplished through a Grignard reaction between 3,3-dimethyl-2-butanone (pinacolone) and methylmagnesium bromide. google.com

The reaction of 2,3,3-trimethyl-2-butanol with concentrated hydrochloric acid proceeds via a nucleophilic substitution mechanism to yield this compound. google.comchemspider.com

In contrast, the use of a different precursor, such as pinacolyl alcohol (3,3-dimethyl-2-butanol), does not yield the target compound. The reaction of pinacolyl alcohol with hydrochloric acid leads predominantly to a rearranged product, 2-chloro-2,3-dimethylbutane. acs.orgdoubtnut.comyoutube.comdoubtnut.com This occurs due to a carbocation rearrangement (a 1,2-methyl shift) to form a more stable tertiary carbocation before the chloride ion attacks. youtube.com This highlights the critical importance of selecting the correct precursor to achieve the desired product structure.

Halogenation Reactions: Methodological Considerations

The conversion of tertiary alcohols like 2,3,3-trimethyl-2-butanol into alkyl halides is a classic example of an SN1 (Substitution Nucleophilic First-order) reaction. chemspider.comnist.govnih.gov The methodological considerations for this transformation are centered on facilitating the key steps of the reaction mechanism:

Protonation of the Alcohol: The reaction is initiated by the protonation of the hydroxyl group of the alcohol by the strong acid (HCl). This converts the poor leaving group (-OH) into a good leaving group (-OH2+). chemspider.comnist.gov

Formation of a Carbocation: The protonated alcohol then dissociates, losing a water molecule to form a stable tertiary carbocation. The stability of this intermediate is a key driving force for the reaction to proceed via the SN1 pathway. nist.govnih.gov

Nucleophilic Attack: The chloride ion (Cl-), a nucleophile, then attacks the electrophilic carbocation, forming the final product, this compound. chemspider.comnist.gov

To enhance the rate of this reaction, a catalyst such as anhydrous zinc chloride (ZnCl2) can be used in conjunction with hydrochloric acid. This combination is known as the Lucas reagent. quora.com Zinc chloride, a Lewis acid, coordinates with the oxygen of the alcohol, further weakening the C-O bond and facilitating the departure of the leaving group.

Alternative halogenating agents, such as thionyl chloride (SOCl2), are also employed for converting alcohols to alkyl chlorides, often favored because the byproducts (SO2 and HCl) are gases, which simplifies purification. While this method is effective for primary and secondary alcohols, the reaction with tertiary alcohols like 2,3,3-trimethyl-2-butanol can also proceed.

Evaluation of Synthetic Yields and Selectivity in this compound Preparation

The efficiency of any synthetic route is measured by its yield and selectivity. For the preparation of this compound, these factors are heavily dependent on the choice of starting materials and reaction conditions.

While specific quantitative yield data for the synthesis of this compound is not extensively reported in the available literature, yields for analogous SN1 reactions of tertiary alcohols are often high. For instance, a patent for a related synthesis mentions achieving a "substantial yield". google.com For comparison, the synthesis of 2-chlorobutane (B165301) from 2-butanol (B46777) has been reported with a yield of 73.07%, and the preparation of 2-chloro-2-methylpropane (B56623) is noted to have a potential yield of up to 85%.

Table 1: Comparative Yields of Similar Alkyl Chloride Syntheses

Product Starting Alcohol Reagents Reported Yield
2-Chlorobutane 2-Butanol HCl, ZnCl2 73.07%
2-Chloro-2-methylpropane 2-Methyl-2-propanol HCl up to 85%
This compound 2,3,3-Trimethyl-2-butanol HCl -

Selectivity in this synthesis is a critical consideration. The primary factor governing selectivity is the structure of the alcohol precursor. As detailed in section 2.1.1, the use of 2,3,3-trimethyl-2-butanol is highly selective for the desired product because the resulting tertiary carbocation is stable and not prone to rearrangement. acs.orgdoubtnut.comdoubtnut.com

Table 2: Precursor-Product Selectivity in Halogenation

Precursor Alcohol Reagent Major Product Rearrangement
2,3,3-Trimethyl-2-butanol HCl This compound No
3,3-Dimethyl-2-butanol (Pinacolyl Alcohol) HCl 2-Chloro-2,3-dimethylbutane Yes (1,2-methyl shift)

A competing reaction that can affect selectivity is the elimination reaction (E1), which can occur alongside the SN1 substitution. The carbocation intermediate can also lose a proton from an adjacent carbon atom to form an alkene. In the case of the carbocation from 2,3,3-trimethyl-2-butanol, elimination would lead to the formation of 2,3,3-trimethylbut-1-ene. quora.com However, in the presence of a high concentration of a good nucleophile like chloride and at lower temperatures, the substitution reaction is generally favored over elimination. Any alkene formed may also be converted to the alkyl chloride under the acidic reaction conditions. nist.gov

Investigation of Reaction Mechanisms Involving 2 Chloro 2,3,3 Trimethylbutane

Nucleophilic Substitution Reactions (SN1 Mechanisms)

Due to the steric hindrance around the α-carbon, 2-chloro-2,3,3-trimethylbutane predominantly undergoes nucleophilic substitution via the SN1 (Substitution, Nucleophilic, Unimolecular) mechanism. This pathway involves the formation of a carbocation intermediate.

Kinetic Studies of SN1 Solvolysis

Solvolysis is a type of SN1 reaction where the solvent acts as the nucleophile. The rate of an SN1 reaction is determined by the rate of formation of the carbocation intermediate, which is the slow, rate-limiting step. quizlet.comlibretexts.org Kinetic studies reveal that the rate of SN1 solvolysis of this compound is independent of the nucleophile's concentration and follows first-order kinetics. libretexts.org

The reaction of this compound in methanol (B129727) illustrates this, yielding 2,3,3-trimethyl-2-butyl methyl ether. researchgate.net The rate of this solvolysis is accelerated by the presence of electrolytes. researchgate.net The nature of the leaving group also plays a crucial role, with the reaction rate increasing with a better leaving group (R-I > R-Br > R-Cl > R-F). plutusias.com

For comparative purposes, the solvolysis of other tertiary alkyl halides, such as tert-butyl chloride, has been extensively studied. In a mixed solvent system of 80% aqueous ethanol, 2-chloro-2-methylpropane (B56623) undergoes both SN1 and E1 reactions, producing a mixture of 2-methyl-2-propanol and 2-methylpropene. libretexts.org

Reactant Solvent/Conditions Products Kinetic Observations
This compoundMethanol2,3,3-trimethyl-2-butyl methyl ether, 2,3,3-trimethyl-1-butene (B165516)Accelerated by electrolytes. researchgate.net
2-chloro-2-methylpropane80% aqueous ethanol, 65 °C2-methyl-2-propanol (64%), 2-methylpropene (36%)First-order kinetics, rate independent of nucleophile concentration. libretexts.org
(R)-6-chloro-2,6-dimethyloctaneWater(S)-6-chloro-2,6-dimethyloctane (minor inversion)Reaction proceeds with significant but incomplete racemization. libretexts.org

Carbocation Intermediate Formation and Stability

The rate-determining step in an SN1 reaction is the formation of a carbocation. libretexts.org In the case of this compound, dissociation of the C-Cl bond yields the tertiary 1,1,2,2-tetramethylpropyl carbocation. The stability of this carbocation is paramount to the reaction's feasibility. byjus.com

Carbocation stability follows the order: tertiary > secondary > primary > methyl. unizin.org This is attributed to two main factors:

Inductive Effects: Alkyl groups are electron-donating and help to disperse the positive charge of the carbocation, thereby stabilizing it. byjus.comunizin.org

Hyperconjugation: The overlap of filled C-H or C-C σ-bonds with the empty p-orbital of the carbocation also delocalizes the positive charge. byjus.com

The tertiary carbocation formed from this compound is highly stabilized by the surrounding alkyl groups. This inherent stability facilitates its formation, making the SN1 pathway favorable. byjus.com The planar geometry of the sp2-hybridized carbocation allows the nucleophile to attack from either face, which typically leads to a racemic mixture of products if the starting material is chiral. libretexts.orgunizin.org However, complete racemization is not always observed due to the formation of ion pairs. libretexts.org

Elimination Reactions (E1 and E2 Mechanisms)

Elimination reactions often compete with nucleophilic substitution. For this compound, both E1 (Elimination, Unimolecular) and E2 (Elimination, Bimolecular) mechanisms are possible, leading to the formation of alkenes.

Competitive Elimination Pathways

The E1 mechanism proceeds through the same carbocation intermediate as the SN1 reaction. libretexts.orgmsu.edu Following the formation of the carbocation, a weak base (often the solvent) removes a proton from an adjacent carbon (a β-hydrogen), leading to the formation of a double bond. libretexts.org E1 reactions typically follow Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. iitk.ac.in

The E2 mechanism, in contrast, is a concerted, one-step process where a strong base removes a β-hydrogen at the same time as the leaving group departs. iitk.ac.inksu.edu.sa The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. iitk.ac.in

The choice between SN1/E1 and E2 pathways is heavily influenced by the strength of the base. Strong bases favor the E2 mechanism, while weak bases and polar protic solvents favor the SN1/E1 pathway. numberanalytics.comlibretexts.org For tertiary halides like this compound, E2 reactions are favored in the presence of strong bases, while SN1/E1 reactions dominate under neutral or weakly basic conditions. ksu.edu.sa

Reactions of this compound in methanol yield both the substitution product (2,3,3-trimethyl-2-butyl methyl ether) and the elimination product (2,3,3-trimethyl-1-butene). The proportion of the alkene product increases with the use of stronger bases like sodium methoxide (B1231860). researchgate.net

Regioselectivity and Stereoselectivity in Alkene Formation

Regioselectivity refers to the preference for the formation of one constitutional isomer over another. khanacademy.org In the elimination reactions of this compound, two possible alkenes can be formed: 2,3,3-trimethyl-1-butene and 2,3,3-trimethyl-2-butene.

According to Zaitsev's rule, the more substituted alkene, 2,3,3-trimethyl-2-butene, would be expected to be the major product. iitk.ac.in However, the regiochemical outcome can be influenced by the steric bulk of the base.

Stereoselectivity refers to the preference for the formation of one stereoisomer over another. khanacademy.org E2 reactions often exhibit high stereoselectivity, requiring an anti-periplanar arrangement of the β-hydrogen and the leaving group. iitk.ac.inksu.edu.sa This means the hydrogen and the leaving group must be in the same plane and on opposite sides of the C-C bond. This conformational requirement can significantly influence the product distribution, especially in cyclic systems. iitk.ac.in For an acyclic substrate like this compound, rotation around the C-C bond allows for the necessary anti-periplanar conformation to be achieved for the removal of different β-hydrogens.

Influence of Base Strength and Steric Hindrance on Elimination Outcomes

The strength and steric bulk of the base are critical factors determining the major elimination product. masterorganicchemistry.com

Strong, non-bulky bases , such as hydroxide (B78521) (OH⁻) or ethoxide (EtO⁻), tend to favor the formation of the more stable, Zaitsev product. libretexts.org

Strong, sterically hindered bases , such as potassium tert-butoxide (t-BuOK), favor the formation of the less substituted, Hofmann product. ksu.edu.salibretexts.org This is because the bulky base has more difficulty accessing the more sterically hindered internal β-hydrogens and will preferentially abstract a proton from the less hindered terminal methyl groups.

For a related compound, 2-bromo-2,3-dimethylbutane, elimination with a small base like hydroxide or methoxide gives the more substituted 2,3-dimethyl-2-butene (B165504) as the major product. msu.edu However, using the bulky tert-butoxide base results in the less substituted 2,3-dimethyl-1-butene (B117154) being the major product (a 4:1 ratio). msu.edulibretexts.org A similar trend would be expected for this compound.

Base Characteristic Major Alkene Product (from this compound) Governing Principle
Sodium Ethoxide (NaOEt)Strong, non-bulky2,3,3-trimethyl-2-buteneZaitsev's Rule
Potassium tert-Butoxide (t-BuOK)Strong, bulky2,3,3-trimethyl-1-buteneHofmann's Rule

Carbocation Rearrangements in Reactions of this compound

Reactions involving this compound that proceed through a carbocation intermediate are susceptible to structural rearrangements. The formation of the initial t-heptyl carbocation can be followed by migrations of adjacent groups to yield a new carbocation, potentially altering the final product distribution. These rearrangements are driven by the formation of an equal or, more commonly, a more stable carbocation.

Hydride Shifts and Alkyl Shifts

The primary mechanisms for carbocation rearrangement are hydride shifts and alkyl shifts. libretexts.org In these processes, a hydrogen atom or an alkyl group, respectively, moves from a carbon atom adjacent to the carbocationic center, taking its bonding electrons with it. libretexts.org This migration, typically to the neighboring positively charged carbon, is known as a 1,2-shift. libretexts.org

The driving force for these shifts is the attainment of increased stability. Carbocation stability follows the order: tertiary > secondary > primary, a trend explained by hyperconjugation and inductive effects. libretexts.org Consequently, a less stable carbocation will readily rearrange to a more stable one if a suitable migrating group is available. openstax.org For instance, a secondary carbocation can rearrange to a more stable tertiary carbocation via a 1,2-hydride shift. pressbooks.pub If no adjacent hydrogens are available to migrate, an alkyl group, such as a methyl group, may shift in a similar fashion (a 1,2-alkyl shift) to achieve a more stable carbocation. libretexts.orgmasterorganicchemistry.com

In the specific case of this compound, ionization leads to the formation of the 2,3,3-trimethyl-2-butyl cation, which is a tertiary carbocation. A subsequent 1,2-methyl shift from the adjacent quaternary carbon would also result in a tertiary carbocation (the 2,2,3-trimethyl-3-butyl cation). Such rearrangements between carbocations of similar stability, known as degenerate rearrangements, can be investigated through isotopic labeling studies. researchgate.net

Table 1: Common Carbocation Rearrangement Scenarios

Initial Carbocation Migrating Group Shift Type Resulting Carbocation Driving Force
SecondaryHydrogen1,2-Hydride ShiftTertiaryIncreased Stability
SecondaryMethyl Group1,2-Alkyl ShiftTertiaryIncreased Stability libretexts.org
TertiaryMethyl Group1,2-Alkyl ShiftTertiaryDegenerate Rearrangement

Theoretical Models and Experimental Evidence for Rearrangements

The occurrence of carbocation rearrangements is supported by extensive experimental evidence, most notably the analysis of reaction products. openstax.org The reaction of an alkene with an acid, for example, often yields a mixture of products, including those that can only be explained by a rearrangement of the intermediate carbocation. libretexts.orgpressbooks.pub The reaction of 3,3-dimethyl-1-butene (B1661986) with HCl, for instance, produces both the expected 3-chloro-2,2-dimethylbutane and the rearranged 2-chloro-2,3-dimethylbutane, providing clear evidence for a methyl shift from a secondary to a more stable tertiary carbocation. libretexts.orgopenstax.org

Theoretical models, particularly computational chemistry methods like Density Functional Theory (DFT), have become invaluable tools for studying these rearrangements. These models allow for the calculation of the molecular geometries and relative energies of the various carbocation intermediates and the transition states that connect them. uomustansiriyah.edu.iq By mapping the potential energy surface, researchers can predict the likelihood and pathways of hydride and alkyl shifts, corroborating experimental findings and providing deeper mechanistic insight. uomustansiriyah.edu.iq The stability of the carbocation intermediate is a key factor; for example, relief of ring strain can also drive a rearrangement, even if it means converting a tertiary carbocation to a seemingly less stable secondary one. libretexts.org

Solvent Effects on Reaction Kinetics and Mechanisms

The solvent in which a reaction is conducted is not merely an inert medium but can play a crucial role in the reaction's kinetics and mechanism. For a substrate like this compound, which tends to react via an S_N1 pathway involving a charged intermediate, solvent effects are particularly pronounced.

Role of Polar Protic and Aprotic Solvents

The choice between a polar protic and a polar aprotic solvent can dramatically influence the rate of solvolysis for tertiary alkyl halides like this compound.

Polar Protic Solvents: These solvents, such as water, alcohols (e.g., ethanol, methanol), and carboxylic acids, possess O-H or N-H bonds, enabling them to act as hydrogen bond donors. masterorganicchemistry.comlibretexts.org In S_N1 reactions, which proceed through a carbocation intermediate, polar protic solvents are highly effective at stabilizing the transition state leading to ionization. coventry.ac.uklibretexts.org They achieve this through two main interactions:

The solvent's lone pairs (e.g., on oxygen) stabilize the forming carbocation through ion-dipole interactions. libretexts.org

The acidic hydrogen atoms solvate and stabilize the leaving group (chloride ion in this case) through hydrogen bonding. libretexts.orglibretexts.org This dual stabilization significantly lowers the activation energy for the rate-determining ionization step, thereby accelerating the reaction rate. allrounder.aichegg.com

Table 2: Influence of Solvent Type on S_N1 Solvolysis

Solvent Type Key Feature Interaction with Carbocation Interaction with Leaving Group (Anion) Effect on S_N1 Rate
Polar Protic Contains O-H or N-H bondsStrong stabilization via ion-dipole forces. libretexts.orgStrong stabilization via hydrogen bonding. libretexts.orglibretexts.orgFavored / Accelerated chegg.com
Polar Aprotic No O-H or N-H bondsStabilization via ion-dipole forces. masterorganicchemistry.comWeak stabilization.Less Favored / Slower

Quantitative Structure-Property Relationships in Solvolysis

Quantitative Structure-Property Relationship (QSPR) models are used to correlate reaction rates with various solvent properties. researchgate.netucl.ac.uk For solvolysis reactions, linear free-energy relationships (LFERs) like the Grunwald-Winstein equation are frequently employed to understand the influence of the solvent's ionizing power and nucleophilicity on the reaction mechanism. researchgate.net

Research involving correlation analysis of solvation effects has provided specific insights into the behavior of this compound. One study compared its solvolysis to that of other alkyl halides and found that the steric bulk of the neopentyl-like structure in this compound effectively shields the rear side of the reaction center. researchgate.net This shielding influences the sensitivity of the reaction rate to solvent parameters. The rate data for this compound in various solvents were correlated using parameters that quantify the solvent's properties, revealing a specific sensitivity profile. researchgate.net

Table 3: Correlation Analysis of Solvolysis for this compound

Compound Parameter 'l' (Sensitivity to Nucleophilicity) Parameter 'm' (Sensitivity to Ionizing Power) Interpretation
This compound0.10 ± 0.040.81 ± 0.04The neopentyl-like group provides significant shielding at the reaction center. researchgate.net

Data sourced from a correlation analysis of solvation effects. researchgate.net

Specific Solute-Solvent Interaction Mechanisms

For the S_N1 solvolysis of this compound, the most critical interactions are those that stabilize the highly polar transition state and the resulting ion-pair intermediate (R+Cl-). The rate of these heterolysis reactions generally increases with a balanced contribution from the solvent's polarizability, dipolarity, and hydrogen-bond donor (HBD) acidity. researchgate.net

Polarizability and Dipolarity: These properties allow the solvent to stabilize the charge separation that develops in the transition state as the C-Cl bond breaks.

Hydrogen-Bond Donor (HBD) Acidity: In protic solvents, this is the most crucial interaction for stabilizing the leaving chloride ion. The solvent's hydrogen atoms form strong hydrogen bonds with the developing negative charge on the chlorine atom, which helps to pull the leaving group away and stabilize it in solution. researchgate.netresearchgate.net

Advanced Spectroscopic and Computational Analysis of 2 Chloro 2,3,3 Trimethylbutane

X-ray Crystallographic Analysis for Solid-State Structure Elucidation

X-ray crystallography provides definitive evidence for the three-dimensional arrangement of atoms in the solid state. An early study on 2-chloro-2,3,3-trimethylbutane revealed significant details about its crystal structure. The investigation found that the crystal lattice is body-centered cubic. niscpr.res.in This high symmetry is indicative of significant molecular motion and disorder within the crystal.

The physical properties of the solid are consistent with a disordered crystalline state. The crystals are described as soft, plastic, and highly volatile, with a characteristic camphoric odor. niscpr.res.in These properties are similar to those of the structurally related hexamethylethane in its high-temperature cubic phase, which is also known for its disordered molecular arrangement. niscpr.res.in The density of solid this compound was determined to be 0.999 g/cc at 15°C. niscpr.res.in

The rapid decrease in the intensity of X-ray reflections with an increasing angle of scattering is a direct consequence of the disordered orientation of the molecules, which undergo violent thermal motion within the crystal lattice. niscpr.res.in The study proposed that the space group could be Td³-I43m, O⁵-43, or Oh¹⁰-m3m, although the limited number of observable reflections made it difficult to definitively distinguish between these possibilities. niscpr.res.in The structure is considered to be statistically isomorphous with the high-temperature modification of hexamethylethane. niscpr.res.in Below a thermal transition point, X-ray oscillation photographs taken at approximately -160°C show a number of reflections that indicate a more ordered structure with lower symmetry. niscpr.res.in

Table 1: Crystallographic and Physical Properties of this compound

PropertyValueReference
Crystal SystemBody-centered cubic niscpr.res.in
Density (15°C)0.999 g/cc niscpr.res.in
Physical AppearanceSoft, plastic, transparent aggregates niscpr.res.in
OdorCamphoric niscpr.res.in

This table summarizes the key crystallographic and physical data reported for solid this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Research

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the high symmetry of the molecule. The structure, (CH₃)₃C-C(CH₃)₂Cl, contains two distinct types of methyl groups and one quaternary carbon bonded to chlorine. The nine protons of the tert-butyl group, -C(CH₃)₃, are chemically equivalent and would give rise to a single resonance. The six protons of the two methyl groups attached to the carbon bearing the chlorine atom, -C(CH₃)₂Cl, are also chemically equivalent to each other.

Due to the absence of adjacent protons, no spin-spin coupling would be observed. Therefore, the ¹H NMR spectrum is predicted to show two singlets. The chemical shift of these signals would be influenced by the electronegativity of the chlorine atom. The singlet corresponding to the -C(CH₃)₂Cl protons would be expected to appear at a lower field (higher ppm value) compared to the singlet for the -C(CH₃)₃ protons.

The ¹³C NMR spectrum of this compound provides information about the carbon framework of the molecule. Based on its structure, four distinct carbon environments are expected:

The three equivalent methyl carbons of the tert-butyl group.

The quaternary carbon of the tert-butyl group.

The two equivalent methyl carbons attached to the carbon with the chlorine atom.

The quaternary carbon bonded to the chlorine atom.

Therefore, the proton-decoupled ¹³C NMR spectrum should exhibit four distinct signals. The chemical shift of the carbon atom bonded to the electronegative chlorine atom is expected to be the most downfield signal. The chemical shifts of the other carbon atoms can be predicted based on standard empirical correlations for substituted alkanes.

Table 2: Predicted ¹H and ¹³C NMR Resonances for this compound

NucleusPredicted SignalMultiplicity
¹HSinglet for -C(CH₃)₃Singlet
¹HSinglet for -C(CH₃)₂ClSinglet
¹³CSignal for -C (CH₃)₃-
¹³CSignal for -C(C H₃)₃-
¹³CSignal for -C (CH₃)₂Cl-
¹³CSignal for -C(C H₃)₂Cl-

This table presents the predicted NMR signals based on the molecular structure. Specific chemical shift values require experimental determination.

Molecular Mechanics (MM3) and Quantum Chemical Calculations for Conformational Studies

Computational chemistry provides valuable insights into the conformational preferences and vibrational properties of molecules. Molecular mechanics and quantum chemical calculations can be used to determine the relative energies of different conformers and to simulate their vibrational spectra.

Molecular mechanics force fields, such as MM3, are parameterized to reproduce experimental geometries and energies of molecules. For monochloroalkanes, a specialized MM3 force field has been developed that generally provides good agreement with experimental data for molecular structures. Conformational energy calculations for this compound would involve rotating around the central C-C bond to generate a potential energy surface. This surface would map the change in steric energy as a function of the dihedral angle between the chlorine atom and one of the methyl groups of the tert-butyl group.

Due to the significant steric hindrance between the bulky tert-butyl group and the gem-dimethyl group bearing the chlorine atom, the rotation around the central C-C bond is expected to be highly restricted. The potential energy surface would likely show a deep energy minimum corresponding to the staggered conformation where the chlorine atom is anti-periplanar to one of the methyl groups of the tert-butyl group. The energy barriers to rotation are expected to be substantial due to the eclipsing interactions between the methyl groups.

Ab initio and Density Functional Theory (DFT) methods are quantum mechanical approaches that can be used to calculate the vibrational frequencies of molecules. These calculations involve optimizing the molecular geometry to find the minimum energy structure and then computing the second derivatives of the energy with respect to the atomic positions. The resulting vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes.

For this compound, DFT calculations using a suitable functional (e.g., B3LYP) and basis set would provide a set of calculated vibrational frequencies. These would include C-H stretching and bending modes, C-C stretching modes, and the characteristic C-Cl stretching vibration. The calculated frequencies are often systematically scaled to improve agreement with experimental data. Such calculations would be instrumental in interpreting the experimental vibrational spectrum and in understanding how the vibrational modes are affected by the molecule's conformation and steric crowding.

Thermochemical Studies and Stability Analysis

The thermochemical properties and stability of this compound are critical for understanding its reactivity and potential applications. These characteristics are largely dictated by its highly branched and sterically hindered structure. While comprehensive experimental data for this specific compound is limited in publicly accessible literature, its behavior can be inferred from established principles of physical organic chemistry and available data for related compounds.

Thermochemical Data

A key piece of available thermochemical data for this compound is its standard enthalpy of formation (ΔfH°) in the liquid state. This value provides insight into the energy stored within the molecule's chemical bonds.

Thermochemical Data for this compound
ParameterValuePhaseMethodReference
Standard Enthalpy of Formation (ΔfH°)-290. ± 3. kJ/molLiquidHydrochlorinationArnett and Pienta, 1980 nist.gov

Stability Analysis

The stability of this compound is significantly influenced by steric and electronic factors.

Conformational Stability:

The molecule's structure, with a tertiary carbon atom bonded to a chlorine atom and a t-butyl group, and adjacent to another t-butyl group, leads to considerable steric strain. Rotation around the C2-C3 bond is expected to be highly restricted due to the bulky t-butyl groups. This would result in a high rotational energy barrier. While specific experimental or high-level computational studies on the rotational profile of this compound are not prevalent, it can be anticipated that the molecule will predominantly exist in a staggered conformation that minimizes the steric interactions between the methyl groups of the adjacent t-butyl moieties. Any eclipsed conformation would be significantly destabilized by van der Waals repulsion.

Thermal Stability and Decomposition:

Tertiary alkyl halides, such as this compound, are known to undergo elimination reactions to form alkenes, particularly at elevated temperatures. The stability of the resulting carbocation intermediate plays a crucial role in the reaction pathway. In the case of this compound, the formation of a tertiary carbocation upon cleavage of the C-Cl bond is relatively favorable due to the electron-donating inductive effects of the surrounding alkyl groups.

The primary decomposition pathway would likely be an E1 elimination, proceeding through this tertiary carbocation intermediate. This would lead to the formation of 2,3,3-trimethylbut-1-ene. Due to the high degree of substitution at the beta-carbon, Zaitsev's rule would predict the formation of the more substituted alkene, but in this case, only one elimination product is possible.

The stability of this compound is also relevant in the context of solvolysis reactions, where the solvent acts as the nucleophile. The high steric hindrance around the tertiary carbon atom strongly disfavors SN2 reactions. Instead, SN1 reactions, which also proceed through a tertiary carbocation intermediate, are the expected substitution pathway. The stability of this carbocation intermediate is a key factor in the rate of such reactions.

Applications and Role in Synthesis of Complex Hydrocarbons

2-Chloro-2,3,3-trimethylbutane as an Intermediate in Triptane (2,2,3-trimethylbutane) Synthesis

Despite the structural relationship between this compound and the highly branched alkane triptane (2,2,3-trimethylbutane), there is no scientific literature to substantiate its role as a direct intermediate in triptane synthesis. Historical and modern methods for preparing triptane utilize different precursors. For instance, early syntheses involved Grignard reactions, while other patented methods describe the addition of formaldehyde to dimethyl butene or the use of a related but distinct chlorinated ether, 2-chloro-4-methoxy-2,3,3-trimethylbutane, which is subsequently dehydrochlorinated and hydrogenated to yield triptane. google.comgoogle.com However, a direct pathway from this compound to triptane is not documented.

Mechanistic Insights into Methylation and Homologation Processes in Hydrocarbon Synthesis

There is a lack of available data describing the use of this compound in methylation or homologation reactions for the synthesis of more complex hydrocarbons. Homologation reactions, which extend a carbon chain by a methylene (-CH2-) unit, typically employ specific reagents like diazomethane or involve multi-step processes such as the Kiliani-Fischer synthesis, none of which feature this particular chloroalkane. wikipedia.org Similarly, while various organometallic reagents are used for C-methylation in organic synthesis, this compound is not cited as a methylating agent or a substrate in these transformations. researchgate.net

Potential for Derivative Synthesis and Broader Organic Transformations

While its application in complex hydrocarbon synthesis is not documented, this compound can, in principle, undergo reactions typical of tertiary alkyl halides. The primary pathway for its transformation would be through nucleophilic substitution, likely proceeding via an SN1 mechanism due to the stability of the tertiary carbocation intermediate that would form upon the departure of the chloride ion.

An example of such a transformation is the reaction of this compound with sodium bromide in ethanol, where the chloride is substituted by a bromide ion. chegg.com This indicates its potential for the synthesis of other 2-substituted-2,3,3-trimethylbutane derivatives by reacting it with various nucleophiles. However, beyond this single example, there is a significant lack of documented research into its broader applications for creating diverse derivatives or its use in other significant organic transformations.

Q & A

Q. How do solvent polarity and nucleophile strength influence the solvolysis kinetics of this compound?

  • Answer: Solvolysis follows an SN1 mechanism due to the tertiary carbocation stability. Kinetic studies (e.g., pseudo-first-order rate coefficients) in methanol with varying sodium salts (NaOCH₃, NaSC₂H₅, NaClO₄) reveal that polar protic solvents stabilize the transition state, accelerating ionization. Nucleophile strength (e.g., methoxide vs. thiocyanate) affects product distribution: stronger nucleophiles favor substitution, while weaker ones may lead to elimination. Temperature-dependent Arrhenius plots quantify activation parameters (ΔH‡, ΔS‡) .

Q. How can discrepancies between predicted and observed product ratios in radical chlorination be resolved?

  • Answer: In radical chlorination of 2,3-dimethylbutane, the predicted 45% tertiary vs. 54% primary product ratio (based on hydrogen abundance) often deviates. Observed ratios (e.g., 64% tertiary) suggest tertiary hydrogen abstraction is kinetically favored due to lower bond dissociation energy. Advanced GC-MS analysis with isotopic labeling or computational modeling (DFT) can clarify radical stability and transition-state effects. Contradictions may also arise from side reactions (e.g., chain termination) or impurities in reagents .

Q. What experimental design optimizes the synthesis of this compound for scalability?

  • Answer: Key factors include:
  • Catalyst selection: Lewis acids (e.g., ZnCl₂) enhance electrophilicity in substitution reactions.
  • Reaction monitoring: In-line FTIR or Raman spectroscopy tracks chlorine incorporation.
  • Workup: Fractional distillation isolates the product (boiling point ~112°C) from unreacted starting materials or byproducts. Scalability requires optimizing solvent recovery and minimizing waste (e.g., using green solvents like cyclopentyl methyl ether) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.